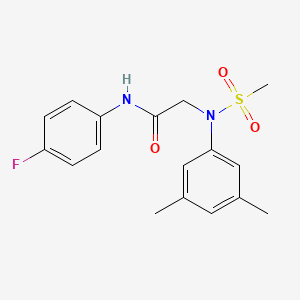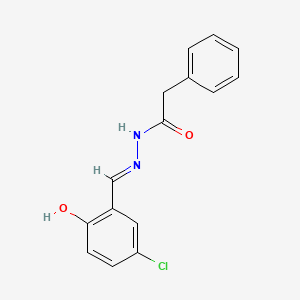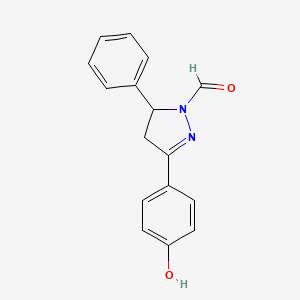
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of specific enzymes called kinases, which play a crucial role in various cellular processes such as cell growth, division, and survival. N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to the kinase active site and prevents the transfer of phosphate groups, which are necessary for kinase activity. This results in the inhibition of cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. Studies have shown that N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of specific kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various inflammatory genes. Furthermore, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of specific kinases, making it a valuable tool for studying kinase signaling pathways. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a highly potent inhibitor, which may lead to off-target effects and toxicity in non-cancer cells.
Zukünftige Richtungen
There are several future directions for N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the development of N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide analogs that have improved potency and selectivity. Additionally, further studies are needed to understand the long-term effects and toxicity of N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Furthermore, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown potential for the treatment of various diseases, and more research is needed to explore its therapeutic potential. Finally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be used as a tool for studying kinase signaling pathways and the development of new cancer therapies.
Synthesemethoden
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenyl isocyanate with 4-fluoroaniline to form an intermediate, which is then reacted with N-methyl-N-(methylsulfonyl)glycine to produce N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The purity of the compound is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. Additionally, N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-13(2)10-16(9-12)20(24(3,22)23)11-17(21)19-15-6-4-14(18)5-7-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLYQBDMLDBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6052937.png)
![6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
![1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)

![2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052994.png)
![N-(4-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6053000.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)